1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Descripción
Evolution of Urea Derivatives in Medicinal Chemistry
Urea derivatives have occupied a central role in drug discovery since the early 20th century, driven by their unique hydrogen-bonding capabilities and structural versatility. The first urea-based therapeutic, suramin , was introduced in 1922 for African trypanosomiasis treatment. This marked the beginning of urea’s prominence in medicinal chemistry. By the 1960s, hydroxycarbamide (hydroxyurea) emerged as a cornerstone anticancer agent, inhibiting ribonucleotide reductase to suppress DNA synthesis in malignancies such as chronic myeloid leukemia.
The 21st century saw urea derivatives refined for targeted therapies. Sorafenib , a multikinase inhibitor approved in 2005, exemplifies this evolution. Its urea moiety forms critical hydrogen bonds with BRAF kinase’s catalytic residues, enabling precision in oncology applications. Modern drug discovery leverages urea’s dual hydrogen-bond donor/acceptor properties to enhance binding specificity and pharmacokinetic profiles. Over 90,000 synthetic urea-containing compounds are documented in ChEMBL, underscoring their chemical privilege.
Table 1: Milestone Urea-Based Therapeutics
| Compound | Year Approved | Therapeutic Area | Key Mechanism |
|---|---|---|---|
| Suramin | 1922 | Antiparasitic | Trypanosome enzyme inhibition |
| Hydroxycarbamide | 1967 | Oncology | Ribonucleotide reductase inhibition |
| Sorafenib | 2005 | Oncology (multikinase) | BRAF/VEGFR-2/PDGFR-β inhibition |
Historical Development of Pyrrolidinyl-Substituted Ureas
Pyrrolidinyl-substituted ureas emerged as a distinct subclass in the late 20th century, combining urea’s hydrogen-bonding capacity with pyrrolidine’s conformational rigidity. The pyrrolidine ring’s saturated five-membered structure enhances metabolic stability and enables stereochemical diversification. Early examples focused on central nervous system targets, where the ring’s rigidity improved blood-brain barrier penetration.
The incorporation of 5-oxopyrrolidin-3-yl motifs, as seen in apremilast analogs, marked a significant advancement. This substitution introduces a ketone group that stabilizes interactions with hydrophobic enzyme pockets while modulating solubility. For instance, the 5-oxo group in apremilast derivatives enhances binding to phosphodiesterase-4’s catalytic domain, reducing inflammatory cytokine production.
Structural Innovations in Pyrrolidinyl Ureas
- First Generation : Simple N-alkylpyrrolidine ureas (1980s–1990s), focusing on physicochemical optimization.
- Second Generation : Heteroaromatic-pyrrolidine hybrids (2000s), improving target selectivity.
- Third Generation : Oxopyrrolidine derivatives (2010s–present), leveraging ketone-mediated hydrogen bonding.
Positioning of 1-[(3-Ethoxy-4-Methoxyphenyl)Methyl]-3-[1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-Yl]Urea Within Medicinal Chemistry
The compound 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea embodies contemporary design principles in urea-based drug discovery. Its structure integrates three pharmacophoric elements:
- Urea Core : Serves as a hydrogen-bond scaffold, analogous to sorafenib’s kinase-binding motif.
- 3-Ethoxy-4-Methoxyphenyl Group : Enhances lipophilicity for membrane penetration while the methoxy group potentially engages in cation-π interactions.
- 5-Oxopyrrolidin-3-yl Moiety : The ketone oxygen acts as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic targets.
Comparative Analysis with Analogous Compounds
| Feature | Apremilast | Sorafenib | Target Compound |
|---|---|---|---|
| Urea Substituents | Phthalimide | Trifluoromethyl phenyl | 3-Fluorophenyl |
| Pyrrolidine Modification | None | None | 5-Oxo group |
| Therapeutic Indication | Psoriasis | Hepatocellular carcinoma | Under investigation |
The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-halogenated analogs, as fluorine’s electronegativity stabilizes adjacent bonds. Meanwhile, the ethoxy and methoxy groups on the benzyl segment could fine-tune solubility, addressing a common limitation of urea derivatives in aqueous media. Current research focuses on its potential as a kinase or phosphodiesterase inhibitor, building on precedents like sorafenib and apremilast.
Propiedades
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-3-29-19-9-14(7-8-18(19)28-2)12-23-21(27)24-16-11-20(26)25(13-16)17-6-4-5-15(22)10-17/h4-10,16H,3,11-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLSUJVITJTYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with an amine derivative to form an intermediate.
Cyclization: The intermediate undergoes cyclization with a fluorophenyl-substituted pyrrolidinone to form the pyrrolidinyl ring.
Urea Formation: The final step involves the reaction of the cyclized intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Scientific Research Applications
The compound exhibits a range of applications across several fields:
Medicinal Chemistry
Research indicates that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor binding. Its unique structure suggests possible applications in drug development for various diseases, particularly those involving neurological or metabolic disorders .
Preliminary studies have shown that 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea may possess enzyme inhibition properties, making it a candidate for further investigation in pharmacology .
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules in research settings. Its reactivity allows it to participate in various organic reactions, including substitution and oxidation processes.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Enzyme Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition against certain enzymes linked to cancer progression, indicating its potential as an anticancer agent .
- Receptor Binding : Research focusing on receptor interactions suggested that this compound might effectively bind to specific targets involved in neurological pathways, warranting further exploration for neurological therapies .
- Synthetic Applications : Case studies have illustrated its utility in synthesizing other biologically active compounds, showcasing its importance in medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its ethoxy-methoxy substitution pattern on the phenyl ring and the fluorophenyl-pyrrolidinone moiety. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing nature (in the target) may enhance binding selectivity compared to chlorine-containing analogues (e.g., 11b, 11c ), which are bulkier and more lipophilic.
Physicochemical and Spectral Properties
- Melting Points : Compounds with trifluoromethyl or chloro substituents (e.g., 11d, 11m ) exhibit higher melting points (>200°C) due to increased crystallinity, whereas the target’s ethoxy/methoxy groups may lower its melting point.
- Mass Spectrometry: The target’s molecular ion ([M+H]+) is estimated at ~456.5, lower than thiazolyl-piperazinyl derivatives (e.g., 11a: 484.2 ) but comparable to pyrrolidinone-based analogues .
- 1H-NMR : The 3-fluorophenyl group would show characteristic splitting patterns near δ 7.0–7.5 ppm, similar to fluorophenyl derivatives in (e.g., 2a ).
Actividad Biológica
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific molecular structure, which includes an ethoxy and methoxy group on the phenyl ring and a pyrrolidinone moiety. The molecular formula is with a molecular weight of approximately 359.39 g/mol.
Antitumor Activity
Research indicates that derivatives of urea compounds often exhibit significant antitumor activity. Specifically, studies have shown that compounds similar to 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can inhibit cancer cell proliferation in various cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 10.5 | Inhibition of the PI3K/Akt pathway |
| HT-29 (Colon) | 12.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may function by inducing apoptosis and disrupting critical signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The precise mechanism through which 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways related to growth and survival.
- Receptor Interaction : Potential interaction with various receptors that modulate cellular responses.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an antitumor agent.
- Infection Models : In murine models infected with Staphylococcus aureus, administration of the compound led to decreased bacterial load and improved survival rates.
Q & A
Q. What methodologies are recommended for synthesizing this urea derivative with high purity?
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature, catalyst loading). For instance, fractional factorial designs can identify critical factors affecting yield and purity . Solvent selection (e.g., dichloromethane or ethanol) and stepwise monitoring via TLC/HPLC ensure intermediate purity . Post-synthesis purification via recrystallization or column chromatography, guided by polarity gradients, enhances final compound quality .
Q. Which analytical techniques are essential for structural validation?
- X-ray crystallography using SHELXL provides unambiguous confirmation of molecular geometry and stereochemistry .
- NMR spectroscopy (1H/13C) resolves substituent effects on aromatic protons and urea carbonyls, with deuterated DMSO as a solvent for improved peak resolution .
- High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns, while FTIR confirms functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹) .
Q. How should researchers address low yields in the coupling step of the urea moiety?
Optimize coupling reagents (e.g., carbodiimides like DCC or EDCI) and activate carboxyl intermediates using HOBt to minimize side reactions . Monitor reaction progress via HPLC to identify unreacted starting materials and adjust stoichiometry or reaction time .
Advanced Research Questions
Q. What computational strategies elucidate reaction mechanisms and electronic properties?
- Density Functional Theory (DFT) calculations predict transition states and activation barriers for key steps (e.g., urea bond formation). Tools like Gaussian or ORCA model frontier molecular orbitals to explain regioselectivity .
- Molecular dynamics simulations assess solvent effects on reaction kinetics, while QM/MM approaches model enzyme interactions if the compound has biological targets .
- ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing reliance on trial-and-error .
Q. How can discrepancies in biological activity data across studies be resolved?
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (>95% via HPLC) to eliminate batch variability .
- Dose-response curves with statistical rigor (e.g., ANOVA) distinguish true bioactivity from noise. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Meta-analysis of published data identifies confounding factors (e.g., solvent used in bioassays affecting solubility) .
Q. What advanced techniques support structure-activity relationship (SAR) studies for derivatives?
- Fragment-based design : Systematically modify substituents (e.g., fluoro vs. methoxy groups) and evaluate effects on target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Free-energy perturbation (FEP) calculations predict binding affinity changes for virtual analogs, prioritizing synthesis targets .
- Crystallographic fragment screening identifies hotspots for functionalization, guided by SHELX -refined electron density maps .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Dynamic NMR experiments at variable temperatures detect conformational exchange in solution.
- 2D NMR techniques (e.g., NOESY, HSQC) clarify through-space interactions and assign ambiguous peaks .
- Cross-validation with XRD resolves discrepancies between solution and solid-state structures .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
